Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural elements include:
- A propyl group at position 5 of the pyrimidine ring.
- A thioacetamido bridge linking the triazole nitrogen to a substituted benzoate ester.
- An ethyl benzoate ester at the terminal position.
Properties
IUPAC Name |
ethyl 2-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-3-7-12-10-15(25)21-18-22-23-19(24(12)18)29-11-16(26)20-14-9-6-5-8-13(14)17(27)28-4-2/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,20,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRZINQCYVTEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, a hydrazine derivative reacts with a suitable nitrile or amidine under acidic or basic conditions to form the triazole ring, which is then fused with a pyrimidine ring.
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Thioacetamido Linkage Formation: : The triazolopyrimidine intermediate is then reacted with a thioacetic acid derivative to introduce the thioacetamido group. This reaction often requires the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
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Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups in the triazolopyrimidine core, potentially converting them to alcohols.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to bind to specific active sites on enzymes, thereby modulating their activity. This makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound’s potential as an anti-inflammatory and antimicrobial agent is being explored. Its ability to interact with biological molecules suggests it could be developed into therapeutic agents for treating infections and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thioacetamido group enhances its binding affinity through additional interactions, such as hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights two compounds with distinct heterocyclic cores but overlapping substituent motifs. Below is a detailed analysis:
Table 1: Structural and Physical Comparison
Structural Nuances and Implications
Heterocyclic Core Differences: The target’s triazolo-pyrimidine core (N–N–C–N fused ring) contrasts with the imidazo-pyridine (N–C–N fused) in Compound 2d and the thiazolo-pyrimidine (S–N–C–N fused) in .
Substituent Effects: The thioacetamido group (–S–CH₂–CONH–) in the target compound may improve membrane permeability compared to the nitro (–NO₂) and cyano (–CN) groups in Compound 2d, which are electron-withdrawing but less lipophilic . The ethyl benzoate in the target compound is structurally simpler than the diethyl dicarboxylate in Compound 2d or the trimethoxybenzylidene group in , suggesting differences in steric bulk and solubility .
Physical Properties: Compound 2d’s high melting point (215–217°C) implies strong intermolecular forces (e.g., dipole-dipole interactions from nitro/cyano groups), whereas the target compound’s melting point is unreported. The thiazolo-pyrimidine in crystallizes in a monoclinic system, reflecting ordered packing due to its rigid benzylidene substituent .
Biological Activity
Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate (CAS Number: 895004-37-2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse scientific literature.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O4S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 895004-37-2 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and displayed potent activity. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated significant antiproliferative effects on human colon cancer (HCT116), breast cancer (MCF-7), and lung adenocarcinoma (A549) cells. The IC50 values for these cell lines were reported to be in the low micromolar range (0.25 to 0.75 μM), indicating strong activity . Further investigations revealed that the compound inhibits key signaling pathways involved in cancer progression, including the PI3K/mTOR pathway .
Analgesic and Anti-inflammatory Activity
This compound has also shown promising analgesic and anti-inflammatory properties in animal models. The compound was effective in reducing pain responses in various pain models and exhibited a dose-dependent reduction in inflammation markers .
Case Studies
Several studies have focused on the biological activity of related compounds within the triazole family:
- Anticancer Studies : A study involving a series of triazole derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against multiple cell lines .
- Antimicrobial Evaluation : Another research effort highlighted the broad-spectrum antimicrobial effects of triazole derivatives against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Q1. What are the established synthetic routes for Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate, and how can purity be optimized?
Answer: The synthesis typically involves multi-step reactions:
Triazole-Pyrimidine Core Formation : Cyclocondensation of thiourea derivatives with propyl-substituted β-ketoesters to generate the 7-oxo-5-propyl-triazolo[4,3-a]pyrimidine moiety .
Thioether Linkage : Reaction of the triazolo-pyrimidine intermediate with chloroacetic acid derivatives under basic conditions (e.g., triethylamine) to introduce the thioacetamido group .
Esterification : Coupling with ethyl 2-aminobenzoate via amide bond formation using carbodiimide-based coupling agents .
Q. Purity Optimization :
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/dioxane mixtures improves yield and purity .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm ensure reaction progress and final purity >95% .
Advanced Synthesis: Addressing Low Yields in Thioether Formation
Q. Q2. How can researchers resolve low yields during the thioether coupling step in the synthesis of this compound?
Answer: Low yields in thioether formation often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Catalysis : Introduce catalytic iodine or copper(I) iodide to facilitate C–S bond formation .
- Temperature Control : Maintain reactions at 40–50°C to balance reactivity and stability of intermediates .
Post-reaction, quenching with aqueous Na₂S₂O₃ removes excess iodine, and extraction with dichloromethane minimizes product loss .
Basic Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl ester CH₃), δ 4.3–4.4 ppm (quartet, ethyl ester CH₂), and δ 7.5–8.2 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals for carbonyl groups (C=O at ~165–175 ppm) and thioether (C–S at ~35–40 ppm) .
- X-ray Crystallography : Resolves the fused triazolo-pyrimidine ring system and confirms dihedral angles between aromatic planes (e.g., 80–85° for thiazolo-pyrimidine analogs) .
Advanced Mechanistic Studies: Reaction Pathways
Q. Q4. How can computational methods elucidate the reaction mechanism of triazolo-pyrimidine core formation?
Answer:
- Density Functional Theory (DFT) : Models transition states and intermediates in cyclocondensation reactions. Key findings include:
- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction kinetics, guiding solvent selection (e.g., acetic anhydride enhances proton transfer) .
Basic Biological Activity Screening
Q. Q5. What in vitro assays are recommended for initial evaluation of this compound’s biological activity?
Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or kinases, using NADPH depletion or ATP competition protocols .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q6. How can structural modifications enhance the compound’s bioactivity?
Answer:
- Functional Group Substitution :
- Replace the ethyl ester with methyl or benzyl esters to modulate lipophilicity and cell permeability .
- Introduce electron-withdrawing groups (e.g., –NO₂) on the benzoate ring to enhance binding to enzyme active sites .
- Heterocycle Variation : Substitute the triazole ring with imidazole or tetrazole to explore alternative hydrogen-bonding interactions .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like DHFR (PDB: 1U72) and prioritize synthetic targets .
Basic Analytical Method Development
Q. Q7. What HPLC conditions are optimal for quantifying this compound in biological matrices?
Answer:
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (20% → 80%) and 0.1% formic acid in water over 20 minutes.
- Detection : UV at 260 nm (λ_max for triazolo-pyrimidine) with retention time ~12.5 minutes .
- Validation : Linearity (R² > 0.99) in 0.1–50 µg/mL range, LOD 0.03 µg/mL .
Advanced Data Contradictions: Resolving Discrepancies in Bioactivity
Q. Q8. How should researchers address conflicting bioactivity data between independent studies?
Answer:
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may alter activity .
- Target Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
Comparison with Structural Analogs
Q. Q9. How does this compound differ from Ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate in terms of bioactivity?
Answer:
- Structural Differences : The p-tolyl substituent in the analog enhances hydrophobic interactions with enzyme pockets, increasing potency against tyrosine kinases by ~30% compared to the propyl-substituted parent compound .
- Solubility : The propyl group in the target compound improves aqueous solubility (logP 2.1 vs. 2.8 for the p-tolyl analog), affecting bioavailability .
Computational Modeling for Toxicity Prediction
Q. Q10. What in silico tools predict the toxicity profile of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP450 inhibition) and cardiotoxicity (hERG channel binding) .
- Metabolic Pathways : GLORYx predicts phase I metabolites (e.g., ester hydrolysis to carboxylic acid) and phase II conjugates (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
